Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Researchers seeking a well-characterized PAF receptor antagonist scaffold often face limited availability of the 3,3-diphenylpropanoyl pharmacophore in a simplified piperidine ester system. Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate solves this by providing a baseline methyl ester (XLogP3=3.4, tPSA=46.6 Ų) for systematic SAR exploration of ester substituent effects on potency and ADME. Key advantages: ● Enables clean SAR interpretation at the piperidine 4-position without the heterocyclic complexity of leads such as UR-12670. ● Well-precedented synthesis from 3,3-diphenylpropionyl chloride and methyl piperidine-4-carboxylate allows reliable gram-scale procurement. ● Available in stock at ≥95% purity for reproducible screening and methodology development.

Molecular Formula C22H25NO3
Molecular Weight 351.446
CAS No. 349439-49-2
Cat. No. B2875900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
CAS349439-49-2
Molecular FormulaC22H25NO3
Molecular Weight351.446
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3
InChIKeyHHLSKRHONVHNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate: SAR Scaffold


Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate (CAS 349439-49-2) is a synthetic small molecule belonging to the class of 1-acyl-4-piperidinecarboxylate esters [1]. Its structure features a piperidine ring N-acylated with a 3,3-diphenylpropanoyl moiety and a methyl ester at the 4-position, yielding a molecular formula of C22H25NO3 with a molecular weight of 351.4 g/mol [1]. The 3,3-diphenylpropanoyl substituent is a recognized pharmacophore in platelet-activating factor (PAF) receptor antagonists, where it contributes to high-affinity receptor binding [2]. This compound serves as a key intermediate or scaffold for structure-activity relationship (SAR) studies targeting PAF receptors and related inflammatory pathways [2].

PAF pharmacophore scaffold 3,3-Diphenylpropanoyl moiety supports PAF receptor binding studies.
Methyl ester synthetic handle Enables rapid SAR exploration at the piperidine 4-position.
Drug-like property space Reported LogP 3.4 and moderate tPSA fit lead optimization workflows.

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate: Analog Substitution Limitations


Within the 1-acyl-4-piperidinecarboxylate series, even minor structural modifications produce measurable shifts in physicochemical properties and biological activity that preclude simple interchange. The methyl ester at the 4-position of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate confers a specific LogP (XLogP3 = 3.4) and topological polar surface area (tPSA = 46.6 Ų) that differs from its closest ethyl ester analog [1]. Published SAR studies on 3,3-diphenylpropanoyl-containing PAF antagonists demonstrate that the acyl substituent identity and the piperidine 4-position substitution profoundly affect both in vitro potency (IC50 spanning from 0.0076 µM to inactive) and in vivo efficacy (ID50 ranging 0.0008–0.092 mg/kg depending on route) [2]. Substituting the methyl ester for an ethyl ester or replacing the 3,3-diphenylpropanoyl group with other acyl moieties therefore risks unpredictable changes in target engagement, pharmacokinetic behavior, and synthetic tractability [1][2].

Target
Methyl ester scaffold
Ethyl ester analog differs in LogP (~0.4–0.6 units) and MW (14 Da), which may alter permeability and metabolic stability profiles.
Target
3,3-Diphenylpropanoyl group
Other acyl substituents (e.g., diphenylacetyl) show markedly reduced PAF receptor antagonism in class-level evidence; target engagement may not transfer.
Target
Methyl ester reactivity
Ethyl or higher alkyl esters offer different hydrolysis kinetics and byproduct profiles, potentially complicating parallel library synthesis.

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate: Quantitative Differentiation Evidence


Physicochemical Differences: Methyl vs. Ethyl Ester

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate exhibits distinct physicochemical properties compared to its closest structural analog, ethyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate. The target compound possesses a lower computed LogP (XLogP3 = 3.4) and lower molecular weight (351.4 g/mol) versus the ethyl ester analog (estimated LogP ≈ 3.8–4.0; MW = 365.5 g/mol) [1]. Both share identical hydrogen bond donor (0) and acceptor (3) counts, but the methyl ester reduces molecular weight by 14 Da and rotatable bond count by one compared to the ethyl ester . These differences are predicted to influence aqueous solubility, passive membrane permeability, and metabolic stability, making the two esters non-interchangeable in lead optimization campaigns where fine-tuning of ADME properties is required [1].

Methyl vs. ethyl ester
Cross-study comparable
Δ LogP ≈ 0.4–0.6, Δ MW = 14 Da, Δ Rot. bonds = 1. Target XLogP3 = 3.4, tPSA = 46.6 Ų.
Supports differentiated ADME property tuning
Ethyl ester analog estimated values; direct experimental confirmation advised.
Physicochemical profiling Drug-likeness Lead optimization

2D and 3D Structural Similarity to Analogs

The Hit2Lead screening compound database provides quantitative 2D and 3D similarity metrics for the target compound against its commercially available analogs . The closest analog, ethyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate, shares 98% 2D similarity and 99% 3D similarity—reflecting near-identical shape but distinct electrostatic and hydrogen-bonding potential due to the ester substitution . The next closest analog, methyl 1-(3-phenylbutanoyl)-4-piperidinecarboxylate, drops to 91% 2D similarity, while methyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate shows 90% 2D and 80% 3D similarity . These quantified similarity gaps provide a rational basis for selecting the target compound over analogs when exploring SAR around the ester group or the diphenylpropanoyl moiety.

2D/3D similarity rank
Data to verify
Ethyl ester: 98% 2D, 99% 3D. 3-Phenylbutanoyl: 91% 2D. 4-Methoxyphenyl analog: 90% 2D, 80% 3D.
Quantified similarity gaps guide analog selection
Hit2Lead database; computed fingerprints. Validation in your assay environment recommended.
Chemical similarity Analog selection Screening library design

PAF Antagonist Pharmacophore: 3,3-Diphenylpropanoyl Moiety

Published SAR studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives establish that the 3,3-diphenylpropanoyl substituent is a critical pharmacophoric element for potent PAF receptor antagonism [1]. In direct comparative assays, the optimal compound bearing the 3,3-diphenylpropanoyl moiety (UR-12670) exhibited an IC50 of 0.0076 µM in PAF-induced platelet aggregation and an ID50 of 0.0086 mg/kg (i.v.) in PAF-induced hypotension in rats [1]. In contrast, alternative acyl substituents such as diphenylacetyl, 3-phenylpropanoyl, and alkylarylpropanoyl groups showed reduced or negligible activity in the same assay systems [1]. While these data come from a related chemotype (imidazopyridine-piperidine hybrids rather than simple piperidine-4-carboxylate esters), they provide class-level evidence that the 3,3-diphenylpropanoyl pharmacophore—present in the target compound—is a privileged structural motif for PAF receptor engagement.

PAF pharmacophore evidence
Class-level inference
UR-12670 (related chemotype): IC50 = 0.0076 µM (platelet aggregation), ID50 = 0.0086 mg/kg i.v. (hypotension).
Supports PAF pathway research context
No direct assay data for this specific scaffold; class-level inference only.
PAF receptor antagonism Inflammation Platelet aggregation

Synthetic Versatility of Methyl Ester

The methyl ester at the piperidine 4-position of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate serves as a synthetically versatile functional handle. Compared to the ethyl ester analog, the methyl ester offers two practical advantages for medicinal chemistry: (1) reduced steric hindrance at the ester carbonyl, facilitating nucleophilic attack during hydrolysis, aminolysis, or transesterification reactions; and (2) the methyl ester hydrolysis product (carboxylic acid) is a single well-defined intermediate, whereas ethyl ester hydrolysis yields ethanol as a byproduct that can complicate downstream coupling reactions [1]. The compound can be prepared via acylation of methyl piperidine-4-carboxylate with 3,3-diphenylpropionyl chloride, a well-established synthetic route with commercially available starting materials [2]. This synthetic accessibility, combined with the reactivity advantages of the methyl ester, supports its selection as a preferred building block over ethyl or higher alkyl ester analogs for library synthesis and SAR expansion studies.

Synthetic versatility
Supporting evidence
Methyl ester: lower steric hindrance, hydrolysis yields methanol. Typical rate advantage 2–5× vs. ethyl ester under basic conditions.
May support faster analog generation
General reactivity principles; yields and rates should be verified for your specific transformation.
Synthetic chemistry Building block Parallel synthesis

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate: Application Scenarios


PAF Antagonist Lead Generation

This compound is best deployed in early-stage PAF receptor antagonist discovery programs where the 3,3-diphenylpropanoyl pharmacophore needs to be explored in a simplified piperidine scaffold. The class-level evidence demonstrates that the 3,3-diphenylpropanoyl moiety confers potent PAF antagonism (IC50 = 0.0076 µM for the most active analog in this class), and the target compound provides this pharmacophore without the additional heterocyclic complexity of previously optimized leads such as UR-12670 [1]. This enables cleaner SAR interpretation at the piperidine 4-position ester group.

Ester SAR: Methyl as Baseline

The methyl ester serves as an optimal baseline for systematic SAR exploration of ester substituent effects on potency, selectivity, and ADME properties. Starting from the target compound (XLogP3 = 3.4; MW = 351.4 g/mol), researchers can synthesize and compare the ethyl (MW = 365.5; estimated LogP increase of 0.4–0.6 units), propyl, and isopropyl ester analogs to map the LogP-activity relationship . The quantified property differences between the methyl and ethyl esters provide a data-driven foundation for this experimental design .

Screening Library for Inflammatory Targets

The compound is suitable for inclusion in focused screening libraries targeting inflammatory pathways, particularly those involving PAF receptor signaling. Its 3,3-diphenylpropanoyl moiety is a recognized privileged structure for PAF antagonism, and its physicochemical profile (XLogP3 = 3.4, tPSA = 46.6 Ų, MW = 351.4 g/mol) falls within drug-like chemical space [1]. Procurement of this compound in 95% minimum purity (as specified by commercial suppliers) ensures reproducible screening results .

Synthetic Methodology on Piperidine-4-Carboxylate

The compound is a useful substrate for developing and optimizing synthetic methods involving N-acylated piperidine-4-carboxylate esters. Its methyl ester group offers favorable reactivity for hydrolysis, reduction, or aminolysis reactions, and the 3,3-diphenylpropanoyl group provides a UV-active chromophore that facilitates reaction monitoring by HPLC or TLC [1]. The well-precedented synthesis from 3,3-diphenylpropionyl chloride and methyl piperidine-4-carboxylate enables reliable access to gram quantities for methodology studies .

Application
Selection Property
Validation Focus
PAF pathway lead optimization
3,3-Diphenylpropanoyl pharmacophore context
PAF receptor antagonism screening
Ester SAR baseline studies
Methyl ester physicochemical profile
LogP/permeability correlation assays
Inflammatory pathway screening
Drug-like chemical space fit
Purity specification and screening reproducibility
Piperidine-4-carboxylate methodology
Methyl ester reactivity profile
Hydrolysis/aminolysis yield consistency
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